![molecular formula C11H14N2O2 B1665451 (S)-2-Acetamido-3-phenylpropanamide CAS No. 7376-90-1](/img/structure/B1665451.png)
(S)-2-Acetamido-3-phenylpropanamide
Overview
Description
Ac-Phe-NH2 is a non-competitive inhibitor (Ki = 8 ± 1.2 mM) of polyubiquitin chain elongation by destabilizing the active trimer.
Scientific Research Applications
Drug Delivery Systems
AC-PHE-NH2, with its peptide-like structure, can be utilized in drug delivery systems. The Phe-Phe motif, which is a part of this compound’s structure, has been studied for its ability to form self-assembled nanostructures that can encapsulate and transport pharmaceutical agents to targeted areas within the body .
Biomaterials Development
The self-assembly properties of compounds like AC-PHE-NH2 make them suitable for creating biomaterials. These materials can be used for various medical applications, including tissue engineering and regenerative medicine .
Therapeutic Paradigms
Peptides containing phenylalanine, such as AC-PHE-NH2, are being explored for their potential in new therapeutic paradigms. This includes their use as antimicrobial agents and their role in modulating biological processes .
Nanotechnology
In nanotechnology, AC-PHE-NH2 can contribute to the development of nanoscale devices or structures that have medical applications, such as sensors or vehicles for targeted drug delivery .
Analytical Chemistry
AC-PHE-NH2 may be used in analytical chemistry for the precise identification and quantification of amino acids, which is crucial for many biological applications .
Stabilization of Hydrophobic Drugs
The compound has potential applications in stabilizing hydrophobic drugs in aqueous solutions, which is essential for improving drug solubility and bioavailability .
Mechanism of Action
Target of Action
Acetylphenylalanamide, also known as AC-PHE-NH2, is a non-competitive inhibitor of polyubiquitin chain elongation . Its primary target is the polyubiquitin chain, a key component in the ubiquitin-proteasome system, which plays a crucial role in regulating various cellular processes by controlling protein degradation .
Mode of Action
AC-PHE-NH2 interacts with its target by destabilizing the active trimer, a structure formed during the process of polyubiquitin chain elongation . This interaction inhibits the elongation of the polyubiquitin chain, thereby affecting the ubiquitin-proteasome system and the subsequent protein degradation process .
Biochemical Pathways
The inhibition of polyubiquitin chain elongation by AC-PHE-NH2 impacts the ubiquitin-proteasome system, a major pathway for protein degradation in cells . This system is involved in various cellular processes, including cell cycle regulation, DNA repair, and response to oxidative stress. By inhibiting polyubiquitin chain elongation, AC-PHE-NH2 can potentially influence these processes.
Pharmacokinetics
A study on the permeability coefficients of small aromatic peptides, including a compound similar to ac-phe-nh2, suggests that these peptides can permeate lipid bilayers . This property could impact the bioavailability of AC-PHE-NH2, influencing its absorption, distribution, metabolism, and excretion (ADME) in the body .
Result of Action
The primary result of AC-PHE-NH2’s action is the inhibition of polyubiquitin chain elongation . This inhibition can affect protein degradation processes in the cell, potentially impacting various cellular functions and responses .
properties
IUPAC Name |
(2S)-2-acetamido-3-phenylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-8(14)13-10(11(12)15)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H2,12,15)(H,13,14)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSBEAVFLIKKIO-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10224114 | |
Record name | Acetylphenylalanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10224114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Acetamido-3-phenylpropanamide | |
CAS RN |
7376-90-1 | |
Record name | Acetylphenylalanamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007376901 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetylphenylalanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10224114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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